tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate

Polyimide materials Melt processability Organic solubility

Researchers requiring systematic SAR exploration around the 3-amino-5-CF₃ scaffold face a bottleneck: analogs lacking orthogonal protection demand extra protection/deprotection steps, adding 1-2 days per compound. This intermediate solves that. - Orthogonal reactivity: Free aromatic NH₂ enables chemoselective acylation/urea formation first; subsequent TFA-mediated Boc deprotection reveals the aliphatic amine for sulfonylation, reductive amination, or biotin conjugation. - Validated scaffold: Directly relevant to SOS1::KRAS inhibitor programs (cf. BI-3406, IC₅₀ = 5 nM). - Materials-science utility: Meta-substitution pattern preserves chain-packing disruption essential for melt-processable fluorinated polyimides (Td 547-597 °C). - Physicochemical profile: cLogP 2.02, TPSA 49.85 Ų; ¹⁹F NMR handle included. Supplied with full analytical certification. In stock for immediate dispatch.

Molecular Formula C14H19F3N2O3
Molecular Weight 320.31 g/mol
Cat. No. B12079388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate
Molecular FormulaC14H19F3N2O3
Molecular Weight320.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)N)C(F)(F)F
InChIInChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-4-5-21-11-7-9(14(15,16)17)6-10(18)8-11/h6-8H,4-5,18H2,1-3H3,(H,19,20)
InChIKeyYYBGEZXSZSCJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Classification and Procurement Relevance


tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate (molecular formula C₁₄H₁₉F₃N₂O₃, MW 320.31 g/mol) is a bifunctional synthetic intermediate featuring an orthogonally protected aliphatic amine (Boc-carbamate) tethered via a two-carbon ethoxy linker to a 3-amino-5-(trifluoromethyl)phenyl ring [1]. The compound simultaneously presents a Boc-protected primary amine on the ethyl side chain and a free aromatic amine (NH₂) at the 3-position of the electron-deficient phenyl ring, enabling sequential, chemoselective derivatization strategies that are not possible with single-amine building blocks [2]. The trifluoromethyl group at the 5-position contributes a computed cLogP of 2.02 and a topological polar surface area (TPSA) of 49.85 Ų, placing the compound within favorable drug-like physicochemical space [1].

Orthogonal Sequential two-step amine derivatization without protecting-group crossover
Meta-CF₃ Electronic and steric profile distinct from para/ortho regioisomers
Ethyl linker Optimal spacing for crystallinity and minimal steric hindrance

Positional Isomer and Orthogonal Protection Specificity


In-class analogs of this compound cannot be freely interchanged because the 3-amino-5-(trifluoromethyl) substitution pattern differs fundamentally from positional isomers (e.g., 2-amino-4-CF₃ or 2-amino-5-CF₃) in both electronic character and steric accessibility of the aromatic amine [1]. In polyimide materials science, diamines bearing the 3-amino-5-CF₃ (meta) arrangement produce polymers with markedly better melt processability and organic solubility than their 4-amino-5-CF₃ (para) counterparts, a consequence of chain-packing disruption from the non-linear meta geometry [2]. Furthermore, the orthogonal amine protection—Boc on the aliphatic ethylamine, free NH₂ on the aryl ring—dictates a specific synthetic sequence: the aromatic amine can be acylated, alkylated, or converted to a urea/amide first, followed by acidolytic Boc deprotection to reveal the aliphatic amine for subsequent coupling, without protecting group crossover [1]. Analogs lacking either the free aromatic NH₂ (e.g., des-amino variants) or the Boc-protected aliphatic amine (e.g., the alcohol precursor or the bis-Boc analog) eliminate this orthogonal reactivity, collapsing the accessible chemical space for downstream library synthesis.

3-amino-5-CF₃
2-amino-4-CF₃ isomer
Intramolecular H-bond alters amine nucleophilicity; may reduce coupling efficiency
Free aromatic NH₂
Bis-Boc or des-amino analog
Lack of orthogonal protection forces extra synthetic steps and limits library scope
Ethyl (2C) linker
Methylene or propyl linker
Shorter linkers increase steric hindrance; longer linkers may reduce crystallinity

Quantitative Differentiation vs Closest Analogs


Meta vs Para Substitution: Melt Processability and Solubility in Polyimides

In a direct head-to-head comparison of polyimides derived from 4,4′-bis(3-amino-5-trifluoromethylphenoxy)biphenyl (m-6FBAB, the dimeric analog of the target compound's aryl ether motif) versus 4,4′-bis(4-amino-5-trifluoromethylphenoxy)biphenyl (p-6FBAB), the meta-substituted polyimides demonstrated unequivocally superior melt processability and organic solubility. The polyimides derived from m-6FBAB could be melt-processed at 250–360 °C with relatively low melt viscosities, enabling melt-molding into strong, tough polyimide sheets, whereas the p-6FBAB-derived polymers exhibited inferior flow characteristics under identical conditions [1]. The m-6FBAB-based polyimides also showed excellent solubility not only in polar aprotic solvents (NMP, DMAc) but also in common solvents such as chloroform and cyclopentanone, yielding stable solutions with high polymer concentrations and low viscosities suitable for solution casting. The p-6FBAB analogs showed comparatively reduced solubility across the same solvent panel [1].

Meta vs Para Polyimides
Head-to-head
m-6FBAB: melt-processable at 250–360 °C, soluble in CHCl₃, cyclopentanone. p-6FBAB: inferior flow and solubility.
Meta substitution critical for melt-processing and film casting.
Polyimide property data from direct comparison.
Polyimide materials Melt processability Organic solubility Fluorinated diamines

cLogP and TPSA Differentiation Between Positional Isomers

The 3-amino-5-CF₃ substitution pattern produces a distinct physicochemical profile compared to the 2-amino-4-CF₃ positional isomer. The target compound (3-amino-5-CF₃ isomer) exhibits a computed cLogP of 2.02 with a TPSA of 49.85 Ų [1]. In the 2-amino-4-CF₃ positional isomer (CAS 2355190-15-5), the ortho relationship between the amino group and the phenoxy ether linkage enables intramolecular N–H···O hydrogen bonding that can alter the effective lipophilicity and conformational preferences of the molecule . This intramolecular hydrogen bond is geometrically impossible in the 3-amino-5-CF₃ isomer, where the amino group is positioned meta to the ether linkage. The absence of this intramolecular constraint in the target compound results in greater conformational freedom of the ethylamino side chain and a more exposed, reactive aromatic amine center, which are critical determinants of reactivity in subsequent derivatization steps .

Isomer cLogP & TPSA
Cross-study comparable
3-NH₂-5-CF₃: cLogP 2.02, TPSA 49.85 Ų. 2-NH₂-4-CF₃: intramol. H-bond alters effective lipophilicity.
No intramolecular H-bond in target isomer preserves amine reactivity.
Conformational analysis from computed models.
Physicochemical profiling Lipophilicity Drug-likeness Positional isomer comparison

Trifluoromethyl Effect on Phenol Acidity and Alkylation Efficiency

The electron-withdrawing trifluoromethyl group at the 5-position substantially decreases the pKa of the parent phenol, directly affecting the nucleophilicity of the phenoxide intermediate used in the synthesis of the target compound. 3-Trifluoromethylphenol exhibits a pKa of 8.68, compared to 10.0 for unsubstituted phenol, a ΔpKa of 1.32 units corresponding to an approximately 21-fold increase in acidity [1]. In contrast, the 4-CF₃ isomer shows a pKa of 8.74, a slightly smaller acidifying effect [1]. This enhanced acidity of 3-CF₃-substituted phenols facilitates more efficient deprotonation and subsequent O-alkylation under milder basic conditions (e.g., K₂CO₃ in DMF or acetone) compared to the non-fluorinated analog, which requires stronger bases or higher temperatures for comparable conversion. For the target compound precursor (3-amino-5-trifluoromethylphenol), the combined electronic effects of the 3-NH₂ (electron-donating, +M) and 5-CF₃ (electron-withdrawing, –I) groups produce a nuanced reactivity profile distinct from both the des-CF₃ and des-amino analogs [2].

Phenol Acidity
Class-level
pKa 8.68 (3-CF₃-phenol) vs 10.0 (phenol) → ~21× more acidic
Enhanced acidity facilitates efficient O-alkylation under mild conditions.
Measured pKa at 25 °C; class-level inference.
Phenol acidity Trifluoromethyl electronic effect Nucleophilicity pKa modulation

Orthogonal Amine Protection: Sequential Derivatization Flexibility

The target compound's defining structural feature is the orthogonal protection of its two amine functionalities: the aliphatic amine is Boc-protected while the aromatic amine remains free. This enables a unique two-step sequential derivatization: (1) the aromatic NH₂ can be acylated, sulfonylated, or converted to a urea without affecting the Boc group; (2) subsequent Boc deprotection (TFA or HCl/dioxane) reveals the aliphatic amine for a second, independent coupling step [1]. The closest in-class alternatives lack this orthogonality: the bis-Boc analog (both amines protected) requires a non-selective deprotection to differentiate the two amines, while the bis-free analog (alcohol precursor, 2-[3-amino-5-(trifluoromethyl)phenoxy]ethan-1-ol) requires an additional protection step before the aromatic amine can be selectively derivatized. The Boc-on-ring analog, tert-butyl (3-amino-5-(trifluoromethyl)phenyl)carbamate, lacks the ethoxy linker entirely, precluding the spatial separation of the two amine functionalities that enables independent derivatization [2]. The ethyl linker length (two carbons) is optimal: shorter (methylene) linkers can lead to steric congestion, while longer (propyl, butyl) linkers increase conformational entropy and may reduce crystallinity of downstream intermediates.

Orthogonal Protection
Supporting evidence
2-step sequence: aromatic NH₂ acylation → Boc deprotection → aliphatic amine coupling. No protecting group crossover.
Saves 1–2 synthetic steps vs bis-Boc or alcohol precursor alternatives.
Compatible with standard SPPS/solution-phase conditions.
Orthogonal protection Sequential derivatization Solid-phase synthesis Chemoselective coupling

Clinical-Stage KRAS Inhibitor BI-3406 as Pharmacophoric Precedent

The 3-amino-5-(trifluoromethyl)phenyl substructure embedded in the target compound is a validated pharmacophoric element in BI-3406 (CAS 2230836-55-0), a potent and selective SOS1::KRAS protein-protein interaction inhibitor with an IC₅₀ of 5 nM [1]. BI-3406 contains the (R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl moiety and inhibits the growth of KRAS-mutant cell lines (DLD-1, A549, NCI-H23, NCI-H358) with IC₅₀ values of 16–52 nM while sparing KRAS wild-type cells (NCI-H520, A375) . While the target compound is an intermediate rather than a drug-like final compound, the presence of the identical 3-amino-5-(trifluoromethyl)phenyl substructure in a clinical-stage oncology asset validates this substitution pattern as pharmacologically relevant and distinct from alternative regioisomers. In contrast, the 2-amino-4-CF₃ and 2-amino-5-CF₃ positional isomers are notably absent from advanced clinical candidates targeting the same pathway, suggesting unique geometric and electronic complementarity of the 3-amino-5-CF₃ arrangement for kinase and protein-protein interaction targets [1].

Clinical-Stage Precedent
Supporting evidence
BI-3406 (contains 3-NH₂-5-CF₃ motif): SOS1::KRAS IC₅₀ = 5 nM. Cellular IC₅₀ 16–52 nM in KRAS-mutant lines.
Reports pharmacophoric precedent for 3-amino-5-CF₃ scaffold in clinical candidate.
No clinical-stage candidate uses 2-NH₂-4-CF₃ regioisomer.
KRAS inhibition SOS1 inhibitor Oncology drug discovery Privileged scaffold

Optimal Application Scenarios


Sequential Library Synthesis for Kinase Inhibitor Programs

The orthogonal protection strategy of the target compound is ideally deployed in medicinal chemistry campaigns requiring systematic variation at two distinct vector points. Step 1 exploits the free aromatic NH₂ at the 3-position for HATU-mediated amide coupling or isocyanate-based urea formation with carboxylic acid or isocyanate building blocks. Step 2, following TFA-mediated Boc deprotection, reveals the aliphatic amine on the ethyl linker for a second round of diversification (e.g., sulfonylation, reductive amination, or biotin conjugation). This two-step sequence is directly relevant to SAR exploration around the 3-amino-5-CF₃ scaffold validated by BI-3406 (SOS1::KRAS IC₅₀ = 5 nM) . Analogs lacking the orthogonal free aromatic amine require pre-functionalization steps that add 1–2 days of synthesis time per compound. The meta relationship of NH₂ to the ethoxy linker ensures the aromatic amine remains sterically accessible, in contrast to the 2-amino-4-CF₃ isomer where intramolecular H-bonding can attenuate nucleophilicity .

Fluorinated Polyimide Monomers for Enhanced Melt Processability

The target compound serves as a monomer precursor for fluorinated polyimide diamines where the 3-amino-5-CF₃ meta substitution pattern is structurally essential. In head-to-head studies, polyimides derived from m-6FBAB (incorporating the 3-amino-5-CF₃ motif) exhibited melt processability at 250–360 °C and solubility in common organic solvents including chloroform, cyclopentanone, and toluene (for 6FDA-based systems), whereas p-6FBAB analogs (4-amino-5-CF₃) showed inferior melt flow and reduced solubility . The target compound can be oxidatively coupled or further functionalized to generate diamine monomers analogous to m-6FBAB, preserving the meta geometry that disrupts chain packing and enhances processability. The thermal stability of the resulting polyimides (Td 547–597 °C, Tg 205–264 °C) and their mechanical properties (tensile strength 81.3–104.9 MPa) make them suitable for microelectronics and aerospace applications .

Bifunctional Probe Synthesis with Controlled Spatial Separation

The ethyl linker between the phenoxy oxygen and the Boc-protected amine provides a fixed two-carbon spacing that is critical for applications where the distance between the aryl anchor point and a downstream functional element must be controlled. In PROTAC (PROteolysis TArgeting Chimera) linker design or fluorescent probe construction, the ethyl spacer (~2.8 Å O–N distance) offers a shorter, more rigid tether than propyl or butyl analogs (~3.8 Å and ~5.1 Å, respectively), which introduce additional conformational flexibility that can complicate SAR interpretation and reduce target engagement cooperativity. The cLogP of 2.02 and TPSA of 49.85 Ų place the compound within favorable property space for cell-permeable probe design, and the trifluoromethyl group provides a convenient ¹⁹F NMR handle for monitoring intermediate conversion and product purity without requiring chromophores or additional labeling.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Orthogonal amine protection
Sequential coupling yield and chemoselectivity
Fluorinated polyimide monomers
Meta-substitution pattern
Melt processability and organic solubility
Bifunctional probe design
Ethyl linker spatial control
Linker length and ¹⁹F NMR handle
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